Taxiphyllin

Übersicht

Beschreibung

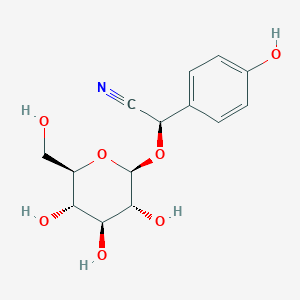

Taxiphyllin is a cyanogenic glycoside predominantly found in bamboo shoots. It is a p-hydroxylated mandelonitrile tiglochinin, which is highly unstable and thermolabile. Upon hydrolysis, this compound is degraded into glucose and hydroxybenzaldehyde cyanohydrin, which further decomposes into hydrogen cyanide and hydroxybenzaldehyde .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Taxiphyllin can be synthesized through various chemical processes. One common method involves the enzymatic hydrolysis of cyanogenic glycosides present in bamboo shoots. The process typically includes boiling, soaking, drying, and fermentation to remove the cyanogenic compounds .

Industrial Production Methods: In industrial settings, this compound is extracted from bamboo shoots using a combination of mechanical and chemical processes. The shoots are first boiled to remove the outer sheath and then subjected to enzymatic hydrolysis to break down the cyanogenic glycosides. The resulting mixture is then purified to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Taxiphyllin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using specific enzymes.

Oxidation: Various oxidizing agents can be used, including hydrogen peroxide and potassium permanganate.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Taxiphyllin (C₁₁H₁₃O₆N) is characterized by its ability to release hydrogen cyanide (HCN) upon hydrolysis. This reaction occurs when the compound is ingested or processed, leading to its classification as a toxicant. The presence of this compound contributes to the bitter taste of certain bamboo shoots, impacting their culinary use .

Culinary Applications

Despite its toxicity, this compound has culinary relevance. Bamboo shoots containing this compound are consumed in various cultures, particularly in Asia. Proper cooking methods can reduce the cyanogenic potential by hydrolyzing this compound into less harmful substances. For instance, boiling bamboo shoots can significantly decrease the concentration of this compound and HCN .

Pharmacological Research

Recent studies have explored this compound's potential pharmacological applications:

- Tyrosinase Inhibition : this compound has been identified as a tyrosinase inhibitor, which may have implications in treating conditions like hyperpigmentation and melanoma .

- Antioxidant Properties : Some research suggests that compounds derived from this compound may exhibit antioxidant effects, potentially contributing to health benefits by combating oxidative stress .

Toxicological Studies

The toxicological profile of this compound is significant due to its cyanogenic nature:

- Cyanide Poisoning : Ingestion of bamboo shoots with high levels of this compound can lead to cyanide poisoning, presenting symptoms such as nausea and vomiting. Studies have documented cases of food poisoning linked to the consumption of improperly prepared bamboo shoots .

- Safety Assessment : Understanding the safe levels of this compound in food products is crucial for public health. Research has focused on quantifying this compound content in various bamboo species and assessing the risks associated with their consumption .

Case Study 1: Food Poisoning Incidents

A notable case involved multiple reports of food poisoning attributed to the consumption of bamboo shoot decoctions containing high levels of this compound. Symptoms included gastrointestinal distress, prompting investigations into the preparation methods and cyanogenic content in different bamboo varieties .

Case Study 2: Tyrosinase Inhibition Research

In laboratory settings, this compound was tested for its efficacy as a tyrosinase inhibitor. Results indicated that it could potentially serve as a natural alternative for skin-whitening agents in cosmetic formulations, although further studies are required to establish safety and efficacy .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Culinary Use | Ingredient in dishes; requires proper cooking | Boiling reduces cyanogenic content significantly |

| Pharmacology | Tyrosinase inhibitor; potential antioxidant | May aid in treating hyperpigmentation |

| Toxicology | Risk of cyanide poisoning from inadequate preparation | Documented cases of food poisoning |

| Safety Assessment | Quantitative analysis in various bamboo species | Variability in this compound content |

Wirkmechanismus

Taxiphyllin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. This release of hydrogen cyanide acts as a defense mechanism in plants, deterring herbivores from consuming the plant material. The molecular targets and pathways involved include the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption .

Vergleich Mit ähnlichen Verbindungen

Dhurrin: Another cyanogenic glycoside found in sorghum.

Linamarin: Found in cassava and other plants.

Amygdalin: Present in the seeds of fruits like apricots and almonds.

Uniqueness of Taxiphyllin: this compound is unique due to its high instability and thermolability, which makes it easier to remove through processing methods such as boiling and fermentation. This property distinguishes it from other cyanogenic glycosides, which may require more complex methods for detoxification .

Biologische Aktivität

Taxiphyllin is a cyanogenic glycoside primarily found in various plant species, including Hydrangea macrophylla and bamboo shoots. This compound has garnered attention due to its potential biological activities, particularly its toxicity and implications for food safety. This article explores the biological activity of this compound, focusing on its chemical properties, physiological effects, case studies, and research findings.

This compound is classified as a cyanogenic glycoside, characterized by the presence of a cyanide group in its structure. The molecular formula of this compound is . Its structure includes multiple hydroxyl groups and a cyano group, contributing to its reactivity and biological effects.

Sources and Occurrence

This compound has been identified in several food sources:

- Bamboo shoots : Commonly consumed in Asian cuisines.

- Hydrangea macrophylla : Used in traditional medicine, particularly in Japan and China.

- Other plants such as pine nuts (Pinus), corn mints (Mentha arvensis), passion fruits (Passiflora edulis), and tarragons (Artemisia dracunculus) also contain this compound .

Toxicity

The primary concern regarding this compound stems from its cyanogenic properties. Upon hydrolysis, it can release toxic cyanide, which poses risks of cyanide poisoning. Symptoms of poisoning may include nausea, vomiting, headache, and in severe cases, respiratory failure .

Recent studies have highlighted the potential for food poisoning linked to the consumption of Hydrangea macrophylla, where this compound was identified as a contributing factor. In one study, the content of this compound varied significantly based on the plant's growth conditions and processing methods, indicating that its levels can fluctuate widely .

Pharmacological Studies

Despite its toxicity, this compound has been studied for potential pharmacological applications:

- Antidiabetic Effects : Some studies suggest that compounds derived from Hydrangea macrophylla, including this compound, may possess antidiabetic properties .

- Antimicrobial Activity : Research has indicated that certain cyanogenic glycosides exhibit antimicrobial effects against various pathogens .

Case Studies

- Food Poisoning Incidents : A notable case involved individuals experiencing food poisoning after consuming decoctions made from Hydrangea macrophylla. The presence of this compound was confirmed as part of the investigation into the causative agents .

- Quantitative Analysis : A study quantified this compound levels in leaves of Hydrangea macrophylla under different environmental conditions. Results showed significant variability in this compound concentration based on leaf maturity and soil pH, with implications for both safety and potential therapeutic use .

Research Findings

Recent research has focused on understanding the metabolism and safety profile of this compound:

- Metabolic Pathways : Investigations into how this compound is metabolized within the body are ongoing, with some evidence suggesting that it is hydrolyzed during processing, potentially reducing toxicity .

- Safety Assessments : Studies evaluating the safety of consuming foods containing this compound are crucial for establishing guidelines for its use in food products .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTYOJHPBMILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21401-21-8 | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.